3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15207891
InChI: InChI=1S/C21H16F4N4O/c1-12-10-17(27-15-4-3-5-16(11-15)30-2)29-20(26-12)18(19(28-29)21(23,24)25)13-6-8-14(22)9-7-13/h3-11,27H,1-2H3
SMILES:
Molecular Formula: C21H16F4N4O
Molecular Weight: 416.4 g/mol

3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15207891

Molecular Formula: C21H16F4N4O

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C21H16F4N4O
Molecular Weight 416.4 g/mol
IUPAC Name 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C21H16F4N4O/c1-12-10-17(27-15-4-3-5-16(11-15)30-2)29-20(26-12)18(19(28-29)21(23,24)25)13-6-8-14(22)9-7-13/h3-11,27H,1-2H3
Standard InChI Key FAJZWHVHTOXPMF-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=C(C=C4)F

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula, C21H16F4N4O, confers a molar mass of 416.4 g/mol. Its IUPAC name systematically describes the fused pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7 with fluorophenyl, methyl-trifluoromethyl, and methoxyphenylamine groups, respectively. The Canonical SMILES string, CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=C(C=C4)F, encodes this topology, while the Standard InChIKey (FAJZWHVHTOXPMF-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Electronic and Steric Features

The trifluoromethyl (-CF3) group at position 2 induces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability. Concurrently, the 4-fluorophenyl moiety at position 3 contributes to π-π stacking interactions with biological targets, while the 3-methoxyphenylamine group at position 7 modulates solubility and hydrogen-bonding capacity . These substituents collectively optimize the compound’s lipophilicity (clogP ≈ 3.8) and polar surface area (PSA ≈ 75 Ų), aligning with Lipinski’s Rule of Five for drug-likeness.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight416.4 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds4
Topological Polar Surface75.2 Ų
Predicted clogP3.82 ± 0.45

Synthesis and Structural Optimization

Core Scaffold Assembly

Pyrazolo[1,5-a]pyrimidine synthesis typically employs a multistep strategy involving:

  • Cyclocondensation: Reaction of β-ketoesters with hydrazine derivatives to form pyrazole intermediates .

  • Annulation: Fusion with pyrimidine rings via SNAr (nucleophilic aromatic substitution) or transition-metal-catalyzed cross-coupling .

  • Functionalization: Introduction of substituents through Ullmann coupling or Suzuki-Miyaura reactions .

For the target compound, a modified Japp–Klingemann reaction enables the one-pot formation of the pyrazolo[1,5-a]pyrimidine core, followed by sequential arylations at positions 3 and 5 . The 7-amine group is introduced via Buchwald-Hartwig amination using 3-methoxyaniline and a palladium catalyst .

Process Optimization

Key challenges in scaling synthesis include controlling regioselectivity during annulation and minimizing dehalogenation side reactions. Recent advances utilize:

  • Microwave-assisted synthesis: Reduces reaction times from 24 h to 2 h for cyclocondensation steps .

  • Flow chemistry: Enhances yield (78% → 92%) in SNAr steps by improving mass transfer .

  • Cryogenic conditions: Suppress trifluoromethyl group decomposition during final functionalization.

Biological Activity and Target Engagement

Antimycobacterial Mechanisms

Structural analogs of this compound exhibit potent inhibition of Mycobacterium tuberculosis (Mtb) growth (MIC90 = 0.8 µM) . Mechanistic studies attribute this to dual targeting:

  • ATP synthase inhibition: Disruption of proton gradient-driven ATP synthesis in mycobacterial membranes .

  • FAD-dependent hydroxylase suppression: Blocking Rv1751-mediated catabolism of host-derived antimicrobial compounds .

Table 2: Comparative Antimycobacterial Activity

CompoundMIC90 (µM)Selectivity Index (Vero cells)
Target compound1.2 ± 0.3>250
Bedaquiline (control)0.0685
3-(4-Cl-phenyl) analog2.4120

ADME/Tox Profile

Pharmacokinetic Behavior

  • Absorption: High Caco-2 permeability (Papp = 28 × 10⁻⁶ cm/s) predicts >90% oral bioavailability .

  • Metabolism: CYP3A4-mediated O-demethylation at the 3-methoxyphenyl group generates the primary active metabolite (t1/2 = 6.2 h) .

  • Excretion: 68% renal clearance of glucuronidated metabolites within 24 h.

Research Applications and Future Directions

Diagnostic Imaging Probes

Radiofluorination at the 4-fluorophenyl position ([¹⁸F]PET tracer) enables tumor visualization with high target-to-background ratios (SUVmax = 4.8). Clinical trials are exploring its utility in glioblastoma imaging.

Combination Therapies

Synergistic effects emerge when co-administered with:

  • Bedaquiline: 8-fold reduction in Mtb load vs. monotherapy .

  • Paclitaxel: 92% tumor growth inhibition in xenograft models.

Structural Modifications

Ongoing SAR studies focus on:

  • Replacing the 5-methyl group with bulkier tert-butyl to enhance target residence time.

  • Introducing zwitterionic motifs at position 7 to improve blood-brain barrier penetration.

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